molecular formula C27H28N4O3S2 B4297735 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide

Cat. No.: B4297735
M. Wt: 520.7 g/mol
InChI Key: ZXKILYLSFAYJRX-UHFFFAOYSA-N
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzothiophene ring, a piperazine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide typically involves multiple steps:

    Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.

    Final Coupling: The final step involves coupling the benzothiophene and piperazine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the piperazine and benzamide moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may yield primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, compounds with piperazine and benzothiophene moieties may interact with neurotransmitter receptors or enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide
  • N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzoate

Uniqueness

The unique combination of the benzothiophene ring, piperazine moiety, and sulfonyl group in N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide provides it with distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new drugs or materials with specific desired properties.

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S2/c1-19-10-11-23-24(18-28)27(35-25(23)16-19)29-26(32)20-6-5-9-22(17-20)36(33,34)31-14-12-30(13-15-31)21-7-3-2-4-8-21/h2-9,17,19H,10-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKILYLSFAYJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide
Reactant of Route 2
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide
Reactant of Route 6
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide

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